molecular formula C15H12N2O B279445 3-(4-Methylphenyl)phthalazin-3-ium-1-olate

3-(4-Methylphenyl)phthalazin-3-ium-1-olate

Cat. No. B279445
M. Wt: 236.27 g/mol
InChI Key: QKIILCPOYPLRFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylphenyl)phthalazin-3-ium-1-olate, also known as MPP+, is a chemical compound that has been widely studied for its scientific research applications. It is a highly toxic compound that is commonly used in laboratory experiments to study the mechanisms of action and physiological effects of various drugs and chemicals.

Mechanism of Action

3-(4-Methylphenyl)phthalazin-3-ium-1-olate+ is taken up by dopaminergic neurons through the dopamine transporter and is then selectively accumulated within the mitochondria. Once inside the mitochondria, 3-(4-Methylphenyl)phthalazin-3-ium-1-olate+ inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress. This ultimately leads to neuronal death and the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
3-(4-Methylphenyl)phthalazin-3-ium-1-olate+ has been shown to have a wide range of biochemical and physiological effects, including the selective destruction of dopaminergic neurons, the inhibition of complex I of the electron transport chain, the increase in oxidative stress, and the development of Parkinson's disease-like symptoms.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-Methylphenyl)phthalazin-3-ium-1-olate+ in laboratory experiments include its ability to selectively destroy dopaminergic neurons and its ability to induce Parkinson's disease-like symptoms in animal models. However, the limitations of using 3-(4-Methylphenyl)phthalazin-3-ium-1-olate+ include its high toxicity, which requires careful handling, and its potential to cause harm to the environment.

Future Directions

There are several future directions for research on 3-(4-Methylphenyl)phthalazin-3-ium-1-olate+, including the development of new drugs that can protect dopaminergic neurons from 3-(4-Methylphenyl)phthalazin-3-ium-1-olate+ toxicity, the identification of new targets for 3-(4-Methylphenyl)phthalazin-3-ium-1-olate+ toxicity, and the development of new animal models that can better mimic the human condition. Additionally, research on 3-(4-Methylphenyl)phthalazin-3-ium-1-olate+ may lead to new insights into the mechanisms of action and physiological effects of other neurotoxic compounds.

Synthesis Methods

3-(4-Methylphenyl)phthalazin-3-ium-1-olate+ can be synthesized through several methods, including the oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) or the reduction of 3-(4-nitrophenyl)phthalazin-3-ium-1-olate. The most commonly used method involves the oxidation of MPTP with potassium permanganate or manganese dioxide.

Scientific Research Applications

3-(4-Methylphenyl)phthalazin-3-ium-1-olate+ has been used extensively in scientific research to study the mechanisms of action and physiological effects of various drugs and chemicals. It has been shown to be a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models.

properties

IUPAC Name

3-(4-methylphenyl)phthalazin-3-ium-1-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-11-6-8-13(9-7-11)17-10-12-4-2-3-5-14(12)15(18)16-17/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIILCPOYPLRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[N+]2=CC3=CC=CC=C3C(=N2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801219995
Record name Phthalazinium, 3-(4-methylphenyl)-1-oxo-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4870-24-0
Record name Phthalazinium, 3-(4-methylphenyl)-1-oxo-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4870-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phthalazinium, 3-(4-methylphenyl)-1-oxo-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.